molecular formula C9H16INO2 B1523723 Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate CAS No. 253176-94-2

Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate

Cat. No. B1523723
M. Wt: 297.13 g/mol
InChI Key: CJVGFEARJOREHI-UHFFFAOYSA-N
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Patent
US09062041B2

Procedure details

To a solution of 1.94 g of tert-butyl 3-[(tosyloxy)methyl]azetidin-1-carboxylate in 15.5 ml acetone were added 837 mg of lithium iodide and the reaction mixture was stirred for 16 hours at 35° C. After cooling, it was diluted with 200 ml ethyl acetate and the organic phase washed twice with 30 ml portions of water and once with 20 ml saturated sodium chloride solution. After drying over sodium sulphate and filtration, this was concentrated in vacuo. In this manner, 1.6 g of tert-butyl-3-(iodomethyl)azetidin-1-carboxylate were obtained, which was further reacted without purification.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
837 mg
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O[CH2:12][CH:13]1[CH2:16][N:15]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:14]1)(C1C=CC(C)=CC=1)(=O)=O.[I-:24].[Li+]>CC(C)=O.C(OCC)(=O)C>[C:20]([O:19][C:17]([N:15]1[CH2:16][CH:13]([CH2:12][I:24])[CH2:14]1)=[O:18])([CH3:23])([CH3:22])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
837 mg
Type
reactant
Smiles
[I-].[Li+]
Name
Quantity
15.5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 hours at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organic phase washed twice with 30 ml portions of water and once with 20 ml saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate and filtration
CONCENTRATION
Type
CONCENTRATION
Details
this was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CI
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.